Isoindolin-5-ylmethanol
Overview
Description
Isoindolin-5-ylmethanol is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline is a heterocyclic compound characterized by a fused benzopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindolin-5-ylmethanol typically involves the reduction of isoindoline-5-carboxaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Isoindolin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to isoindolin-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of isoindoline.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products Formed:
Oxidation: Isoindolin-5-carboxylic acid.
Reduction: Isoindoline.
Substitution: Isoindolin-5-yl chloride or isoindolin-5-yl bromide.
Scientific Research Applications
Isoindolin-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: this compound derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of isoindolin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Isoindolin-5-ylmethanol can be compared with other similar compounds such as:
Isoindoline: A fully reduced form of isoindole, used in various synthetic applications.
Isoindolinone: A compound with a carbonyl group at the 1-position, known for its biological activity.
Phthalimide: An isoindole derivative with two carbonyl groups, widely used in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Isoindolin-5-ylmethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by its isoindoline backbone with a hydroxymethyl group at the 5-position. Its molecular formula is CHN, and it has a molar mass of approximately 161.20 g/mol. The compound can exist in various tautomeric forms, which may influence its biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that isoindole derivatives, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various fungi and bacteria, suggesting potential applications in treating infections .
- Antitumor Effects : Some studies have demonstrated that isoindole derivatives can inhibit tumor cell proliferation. This compound has been evaluated for its antiproliferative effects on cancer cell lines, with promising results indicating its potential as an anticancer agent .
- Tyrosine Kinase Inhibition : Recent investigations have highlighted the ability of isoindole derivatives to act as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. This mechanism may contribute to their antitumor properties .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several key pathways have been identified:
- Inhibition of Protein Kinases : Isoindole derivatives have been shown to interact with protein kinases, disrupting signaling pathways essential for cell proliferation and survival. This interaction may lead to apoptosis in cancer cells.
- Modulation of Reactive Oxygen Species (ROS) : Some studies suggest that isoindole compounds can modulate ROS levels within cells, leading to oxidative stress that may trigger cell death in malignant cells.
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound and related compounds:
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLBNPQIMFCASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600399 | |
Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-98-3 | |
Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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